An In-depth Technical Guide to (3E)-4-chlorobut-3-en-2-one: Physicochemical Characteristics, Synthesis, and Reactivity
An In-depth Technical Guide to (3E)-4-chlorobut-3-en-2-one: Physicochemical Characteristics, Synthesis, and Reactivity
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of the physical and chemical characteristics of (3E)-4-chlorobut-3-en-2-one, a reactive α,β-unsaturated ketone. As a Senior Application Scientist, the following sections synthesize critical data with practical insights into its handling, synthesis, and potential applications, grounded in established chemical principles.
Core Molecular Identity and Physicochemical Properties
(3E)-4-chlorobut-3-en-2-one is a halogenated ketone with a structural backbone that suggests significant reactivity and potential as a synthetic intermediate. Its identity is established by several key identifiers and a combination of experimentally determined and computationally predicted physical properties.
Nomenclature and Structural Identifiers
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IUPAC Name: (E)-4-chlorobut-3-en-2-one[1]
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Synonyms: 4-Chloro-3-buten-2-one, methyl b-chlorovinyl ketone[1]
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CAS Number: 4643-20-3[1]
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Molecular Formula: C₄H₅ClO[1]
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Molecular Weight: 104.53 g/mol [1]
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Canonical SMILES: CC(=O)/C=C/Cl[1]
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InChIKey: HTPABEPAZTWGPP-NSCUHMNNSA-N[1]
Tabulated Physicochemical Data
| Property | Value | Source/Comment |
| Molecular Weight | 104.53 g/mol | PubChem[1] |
| Monoisotopic Mass | 104.0028925 Da | PubChem[1][2] |
| Appearance | Light yellow liquid (predicted) | Based on similar compounds[3] |
| Boiling Point | Not available | Data for isomer 3-chlorobut-3-en-2-one is 141.3°C at 760 mmHg[4] |
| Melting Point | Not available | --- |
| Density | Not available | Data for isomer 3-chlorobut-3-en-2-one is 1.067 g/cm³[4] |
| XLogP3 (Predicted) | 0.8 | PubChem (A measure of lipophilicity)[1] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |
Solubility Insights: Based on its structure—a small, polar ketone with a halogenated hydrocarbon chain—(3E)-4-chlorobut-3-en-2-one is expected to be sparingly soluble in water. The polar carbonyl group can act as a hydrogen bond acceptor, but the overall nonpolar character from the four-carbon backbone will limit aqueous solubility.[5][6] It is predicted to be miscible with a range of organic solvents, including alcohols (ethanol, methanol), chlorinated solvents (dichloromethane, chloroform), and polar aprotic solvents (THF, acetone, DMF).[5]
Synthesis and Reactivity Profile
The synthetic utility and biological activity of (3E)-4-chlorobut-3-en-2-one are dictated by the electrophilic nature of its conjugated system.
Conceptual Synthesis Pathway
While a specific, detailed experimental protocol for the synthesis of (3E)-4-chlorobut-3-en-2-one is not widely published, a logical approach involves the chlorination of a suitable precursor. One plausible method is the reaction of 3-buten-2-one (methyl vinyl ketone) with a chlorinating agent. The stereoselectivity for the (E)-isomer would be a key consideration in the choice of reaction conditions.
A general workflow for such a synthesis is outlined below. The causality behind these steps lies in activating the precursor, performing the electrophilic addition/substitution, and then purifying the final product.
Caption: Conceptual workflow for the synthesis of (3E)-4-chlorobut-3-en-2-one.
General Experimental Protocol (Adapted from similar syntheses)
This protocol is a generalized procedure for the chlorination of an α,β-unsaturated ketone and should be adapted and optimized for the specific synthesis of (3E)-4-chlorobut-3-en-2-one.
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Reaction Setup: In a two-necked round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel, charge the flask with 3-buten-2-one (1.0 eq) and an inert solvent such as carbon tetrachloride.
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Temperature Control: Heat the mixture to a controlled temperature (e.g., 45°C) in an oil bath.
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Addition of Chlorinating Agent: Add a chlorinating agent, such as sulfuryl chloride (1.1 eq), dropwise to the reaction mixture over a period of 1-2 hours.[3]
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Reaction Monitoring: Stir the resulting mixture for several hours at the same temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully remove the solvent by distillation.
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Purification: The crude residue is then purified by distillation under reduced pressure to yield the final product.[3]
Reactivity and Mechanistic Insights
As an α,β-unsaturated ketone, (3E)-4-chlorobut-3-en-2-one is a classic Michael acceptor. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack. This reactivity is central to its potential use in organic synthesis.
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Michael Addition: The compound is expected to react readily with nucleophiles (e.g., thiols, amines) in a conjugate addition mechanism. This is a common strategy for forming new carbon-heteroatom bonds. The toxicity of many α,β-unsaturated carbonyl compounds is attributed to their ability to act as Michael acceptors and react with biological nucleophiles like cysteine residues in proteins.[7][8]
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Reactions with Halogens: Studies on similar compounds show that α,β-unsaturated carbonyls react readily with free chlorine (HOCl/OCl⁻).[9][10][11][12] This reaction can lead to the formation of di-halogenated products.[12][13] The presence of the chloro-substituent on the double bond will influence the regioselectivity of further additions.
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Potential for Drug Development: The electrophilic nature of this compound makes it a potential covalent inhibitor. Covalent inhibitors are a class of drugs that form a permanent bond with their target protein, which can lead to high potency and prolonged duration of action. The reactivity of the α,β-unsaturated ketone moiety could be tuned to target specific nucleophilic residues in enzymes or receptors.
Spectroscopic Characterization
The structure of (3E)-4-chlorobut-3-en-2-one can be unequivocally confirmed through a combination of spectroscopic techniques.
Mass Spectrometry (MS)
Mass spectrometry data provides information on the molecular weight and fragmentation pattern. For (3E)-4-chlorobut-3-en-2-one, the key expected ions would be the molecular ion peak and fragments corresponding to the loss of chlorine or the acetyl group.
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Expected Molecular Ion (M⁺): m/z 104 and 106 in an approximate 3:1 ratio, characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).
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Observed Fragments (GC-MS): Major fragments have been observed at m/z 89, 91, 43, 104, and 106.[1] The fragment at m/z 43 likely corresponds to the acetyl cation [CH₃CO]⁺.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the connectivity and stereochemistry of the molecule.
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¹H NMR (Predicted):
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A singlet for the methyl protons (CH₃) around δ 2.3-2.5 ppm.
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Two doublets for the vinyl protons (-CH=CH-) in the region of δ 6.0-7.5 ppm. The large coupling constant (J > 12 Hz) between these protons would confirm the (E)-stereochemistry.
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-
¹³C NMR:
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A peak for the methyl carbon.
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Two peaks for the vinyl carbons.
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A peak for the carbonyl carbon (C=O) typically in the downfield region (δ > 190 ppm).
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A spectrum for this compound is available in the Wiley-VCH GmbH database.[1]
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
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Key Absorptions:
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A strong, sharp absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretch of the conjugated ketone.
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An absorption band around 1620-1640 cm⁻¹ for the C=C double bond stretch.
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A band in the region of 960-980 cm⁻¹ for the out-of-plane C-H bend of the trans-disubstituted alkene, which is characteristic of the (E)-isomer.
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C-Cl stretching vibrations are expected in the fingerprint region, typically around 600-800 cm⁻¹ .
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An FTIR spectrum (film) is available in the Wiley-VCH GmbH database.[1]
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Safety, Handling, and Storage
(3E)-4-chlorobut-3-en-2-one is classified as a hazardous substance and requires careful handling to minimize exposure.
GHS Hazard Classification
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Flammable Liquid and Vapor (H226)[1]
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Harmful if Swallowed (H302)[1]
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Causes Skin Irritation (H315)[1]
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Causes Serious Eye Damage (H318)[1]
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May Cause Respiratory Irritation (H335)[1]
Caption: Key safety and handling considerations for (3E)-4-chlorobut-3-en-2-one.
Recommended Handling Procedures
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Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. A face shield may be necessary for splash protection.
-
Fire Safety: Keep away from open flames, sparks, and other sources of ignition. Use explosion-proof equipment.
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Spill Response: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Ensure the area is well-ventilated.
Storage
Store in a cool, dry, and well-ventilated area away from incompatible materials. The container should be kept tightly sealed to prevent the escape of vapors.
Conclusion and Future Outlook
(3E)-4-chlorobut-3-en-2-one is a reactive chemical intermediate with a well-defined structure but incompletely characterized physical properties. Its identity as an α,β-unsaturated ketone defines its chemical behavior, making it a potent Michael acceptor. This reactivity is the basis for its potential utility in the synthesis of more complex molecules and as a starting point for the design of covalent inhibitors in drug discovery programs. However, this same reactivity underlies its toxicity, necessitating stringent safety precautions during handling and storage. Further research to experimentally determine its core physical properties and to explore its synthetic applications is warranted.
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